molecular formula C16H21NO3 B4016240 N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4016240
M. Wt: 275.34 g/mol
InChI Key: FEEAUPDOCGSJEO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound that features a furan ring and a bicyclic heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to create complex bicyclic structures with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for the synthesis of amides and esters containing furan rings . This method allows for the reactions to be carried out under mild conditions with optimized reaction times and solvent usage, resulting in high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: Functional groups on the furan ring or the bicyclic structure can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield modified bicyclic structures with altered functional groups.

Scientific Research Applications

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and the bicyclic structure allow it to fit into enzyme active sites, potentially inhibiting their activity. The pathways involved can include inhibition of enzymes related to inflammation or microbial growth, making it a valuable compound for therapeutic research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its combination of a furan ring and a highly substituted bicyclic heptane structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-14(2)15(3)6-7-16(14,9-12(15)18)13(19)17-10-11-5-4-8-20-11/h4-5,8H,6-7,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEAUPDOCGSJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NCC3=CC=CO3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
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N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
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N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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